4-(4-Butylphenyl)piperazine-1-carbonitrile
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Overview
Description
4-(4-Butylphenyl)piperazine-1-carbonitrile is an organic compound with the molecular formula C15H21N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-Butylphenyl)piperazine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Products include oxides and hydroxyl derivatives.
Reduction: Products include primary or secondary amines.
Substitution: Products include halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(4-Butylphenyl)piperazine-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-(4-Butylphenyl)piperazine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)piperazine-1-carbonitrile
- 4-(4-Ethylphenyl)piperazine-1-carbonitrile
- 4-(4-Propylphenyl)piperazine-1-carbonitrile
Uniqueness
4-(4-Butylphenyl)piperazine-1-carbonitrile is unique due to its specific butyl substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the butyl group provides different steric and electronic effects, potentially leading to distinct properties and applications .
Properties
CAS No. |
89026-63-1 |
---|---|
Molecular Formula |
C15H21N3 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
4-(4-butylphenyl)piperazine-1-carbonitrile |
InChI |
InChI=1S/C15H21N3/c1-2-3-4-14-5-7-15(8-6-14)18-11-9-17(13-16)10-12-18/h5-8H,2-4,9-12H2,1H3 |
InChI Key |
PHDAYKCVGSZMCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CCN(CC2)C#N |
Origin of Product |
United States |
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